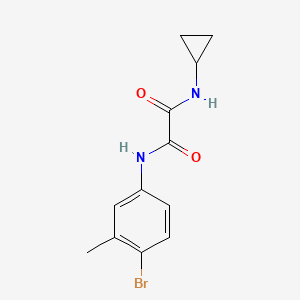
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide
説明
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. It was first synthesized in the early 1990s by scientists at Abbott Laboratories, who were searching for new compounds that could act on the same receptors in the brain as nicotine. Since then, ABT-594 has been the subject of numerous scientific studies, which have shed light on its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of pain.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide involves its binding to the α4β2 nicotinic acetylcholine receptor in the brain. This receptor is involved in the transmission of pain signals, and N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide acts as an agonist, or activator, of this receptor. When N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide binds to the receptor, it triggers a series of events that ultimately lead to the inhibition of pain signaling.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects. In addition to its painkilling properties, it has been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters in the brain. It has also been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid painkillers.
実験室実験の利点と制限
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide has several advantages for use in laboratory experiments. It is a highly selective agonist of the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. It also has a low potential for toxicity and side effects, which makes it a safer alternative to traditional opioid painkillers.
One limitation of N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide is that it is a synthetic compound that requires specialized equipment and expertise for its synthesis. This can make it more difficult and expensive to obtain than other compounds used in laboratory experiments.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide. One area of interest is the development of new painkillers based on the structure of N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide. Researchers are also exploring the use of N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide in the treatment of other conditions, such as depression and anxiety. Additionally, there is ongoing research into the biochemical and physiological effects of N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide, which could lead to new insights into the mechanisms of pain signaling in the brain.
科学的研究の応用
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide has been extensively studied for its potential use as a painkiller. It acts on a specific type of receptor in the brain known as the α4β2 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals. By binding to this receptor, N-(4-chlorophenyl)-N'-(2-fluorobenzyl)ethanediamide can reduce the sensation of pain without causing the side effects associated with traditional opioid painkillers.
特性
IUPAC Name |
N'-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-5-7-12(8-6-11)19-15(21)14(20)18-9-10-3-1-2-4-13(10)17/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQJIMCICVDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4389562.png)
![N-(tert-butyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4389583.png)

![N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4389597.png)
![4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4389604.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B4389611.png)





![N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4389654.png)

